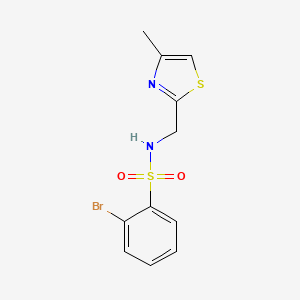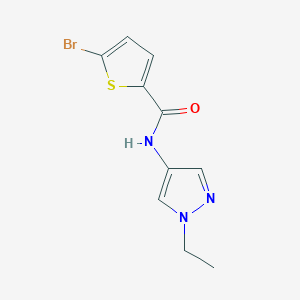
Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is a chemical compound with the molecular formula C15H27NO5 It is characterized by a cyclooctene ring attached to a carbamate group, which is further linked to a triethylene glycol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate typically involves the reaction of cyclooct-4-en-1-ol with a suitable carbamoyl chloride derivative in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The triethylene glycol chain can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclooct-4-en-1-yl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
- Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbonate
- Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)urethane
Uniqueness
Cyclooct-4-en-1-yl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate is unique due to its specific combination of a cyclooctene ring and a triethylene glycol chain. This structure imparts distinct physicochemical properties, such as enhanced solubility and reactivity, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C15H27NO5 |
|---|---|
Peso molecular |
301.38 g/mol |
Nombre IUPAC |
[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H27NO5/c17-9-11-20-13-12-19-10-8-16-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14,17H,3-13H2,(H,16,18)/b2-1- |
Clave InChI |
LLCBEQDRBSVJEG-UPHRSURJSA-N |
SMILES isomérico |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCO |
SMILES canónico |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-cyclohexyltetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14910929.png)










![9-Hydroxy-2-methyl-8-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14910989.png)
